2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a fluorinated aromatic ring. This compound is of interest in organic synthesis, particularly in cross-coupling reactions used to form carbon-carbon bonds.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting 2-fluoro-5-(trifluoromethyl)phenyl magnesium bromide with a boronic ester under inert atmosphere.
Boronic Acid Derivatization: Another method involves the derivatization of 2-fluoro-5-(trifluoromethyl)phenylboronic acid with a suitable protecting group to form the tetramethyl derivative.
Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions or boronic acid derivatization under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and scalability.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding phenol derivative or reduction to form the corresponding borane.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., Na2CO3), and aryl halides.
Oxidation: Common oxidizing agents include hydrogen peroxide or metal catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.
Phenol Derivatives: Resulting from oxidation reactions.
Borane Derivatives: Resulting from reduction reactions.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Biology: It can be used as a fluorescent probe in biological imaging and as a reagent in biochemical assays.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: It is used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by coordinating to palladium catalysts and reacting with aryl halides.
Molecular Targets and Pathways Involved:
Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of biaryl compounds.
Boronic Acid Pathways: It participates in boronic acid-mediated reactions, which are crucial in organic synthesis.
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another fluorinated aromatic compound used in cross-coupling reactions.
2-Fluoro-5-(trifluoromethyl)phenol: A phenol derivative with similar fluorinated aromatic structure.
Uniqueness: 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its tetramethyl boronic acid derivative structure, which enhances its stability and reactivity in cross-coupling reactions compared to other boronic acid derivatives.
Properties
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(16,17)18)5-6-10(9)15/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWDNOHKJZHVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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